4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol
Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound can form a complex with copper (ii) ions . The copper atom is generally four-coordinated in the complex by one imino N and one phenolic O atoms of the Schiff-base ligand .
Mode of Action
The mode of action of 4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol involves its interaction with copper (II) ions. The compound forms a square planar geometry around the metal ion, adopting a trans-configuration of N2O2 donor atoms . The density functional calculation reveals that the HOMO and the LUMO are effectively separated by the benzene ring of 2,6-dimethylbenzenamine as a donor unit and the benzene ring of 5-chlorosalicylaldehyde as an acceptor unit . This effective HOMO–LUMO separation helps to induce intramolecular charge transfer from the HOMO to the LUMO .
Biochemical Pathways
It’s known that the compound has antimicrobial activities , suggesting it may interact with biochemical pathways related to microbial growth and survival.
Result of Action
The result of the action of this compound is observed in its antimicrobial activities. The compound, when complexed with copper (II) ions, has been found to have a MIC (Minimum Inhibitory Concentration) value of 0.0781 mmol/L against Escherichia coli .
Action Environment
It’s known that the compound can form stable complexes with metal ions , which may suggest its stability in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol typically involves the condensation of 4-chlorophenol with 2,4-dimethylaniline in the presence of a suitable catalyst . The reaction mixture is refluxed for about an hour and then cooled to room temperature. The resulting mixture is concentrated to yield a yellow solid product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: This compound has a similar structure but lacks the amino and dimethylphenyl groups.
4-Chloro-2-{[(2,6-dimethylphenyl)imino]methyl}phenol: This Schiff base ligand is structurally similar but contains an imino group instead of an amino group.
Uniqueness
4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit antimicrobial activity sets it apart from other similar compounds .
Properties
IUPAC Name |
4-chloro-2-[(2,4-dimethylanilino)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-3-5-14(11(2)7-10)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBNHHPQGSKRLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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